molecular formula C16H21N3O5S2 B2716698 1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine CAS No. 2309308-14-1

1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine

Cat. No.: B2716698
CAS No.: 2309308-14-1
M. Wt: 399.48
InChI Key: HTINCPBJZRIGSD-UHFFFAOYSA-N
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Description

1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with both a methoxyphenylsulfonyl group and a methylimidazolylsulfonyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the methoxyphenylsulfonyl and methylimidazolylsulfonyl groups through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and base catalysts such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the methoxyphenyl and methylimidazolyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-methoxyphenyl)sulfonyl)-4-((1H-imidazol-2-yl)sulfonyl)piperidine
  • 1-((2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)morpholine
  • 1-((2-methoxyphenyl)sulfonyl)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)pyrrolidine

Uniqueness

1-(2-methoxybenzenesulfonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and methylimidazolyl groups enhances its versatility in various applications compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenyl)sulfonyl-4-(1-methylimidazol-2-yl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S2/c1-18-12-9-17-16(18)25(20,21)13-7-10-19(11-8-13)26(22,23)15-6-4-3-5-14(15)24-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTINCPBJZRIGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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